4-Biphenylyl Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

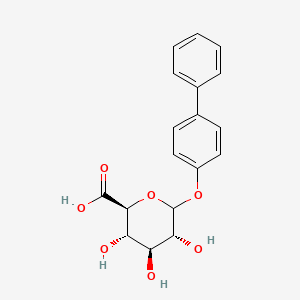

4-Biphenylyl Glucuronide is a metabolite of 4-Phenylphenol, a compound used in the synthesis of various derivatives with significant biological activities . This compound is part of the glucuronide family, which plays a crucial role in the detoxification processes in the body by making substances more water-soluble for easier excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucuronides, including 4-Biphenylyl Glucuronide, typically involves the conjugation of glucuronic acid with the target molecule. This process can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often employs the trichloroacetimidate procedure, which involves the reaction of glucuronic acid derivatives with the target molecule under mild conditions .

Industrial Production Methods: Industrial production of glucuronides may involve large-scale enzymatic synthesis using recombinant enzymes such as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the target molecule, ensuring high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylyl Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. Hydrolysis of glucuronides can occur under acidic or basic conditions, leading to the release of the parent compound and glucuronic acid .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Oxidation: Catalysts such as peroxidases or metal ions.

Conjugation: Enzymatic reactions using UDP-glucuronosyltransferases.

Major Products Formed: The primary product of hydrolysis is the parent compound, 4-Phenylphenol, and glucuronic acid. Oxidation reactions may lead to the formation of various oxidized derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

4-Biphenylyl Glucuronide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Biphenylyl Glucuronide involves its role in phase II metabolism, where it facilitates the detoxification of xenobiotics by making them more water-soluble for excretion. This process is catalyzed by UDP-glucuronosyltransferases, which transfer glucuronic acid from uridine diphosphate glucuronic acid to the target molecule . The resulting glucuronides are more easily excreted from the body through urine or bile .

Comparison with Similar Compounds

Bisphenol A Glucuronide: A major metabolite of Bisphenol A, involved in detoxification processes.

Morphine-6-Glucuronide: A pharmacologically active metabolite of morphine with analgesic properties.

Resveratrol Glucuronides: Metabolites of resveratrol with potential biological activities.

Uniqueness: 4-Biphenylyl Glucuronide is unique due to its specific structure and the biological activities of its parent compound, 4-Phenylphenol. Its role in detoxification and potential therapeutic applications make it a compound of significant interest in various fields of research .

Biological Activity

4-Biphenylyl Glucuronide is a significant metabolite derived from 4-Phenylphenol, which has garnered attention due to its biological activity and role in drug metabolism. This article explores its biochemical properties, mechanisms of action, and implications for health and environmental studies.

Chemical Structure and Properties

- Chemical Formula : C19H18O7

- Molecular Weight : Approximately 346.34 g/mol

- Structure : Composed of a biphenyl moiety linked to a glucuronic acid unit, facilitating its solubility and excretion.

This compound primarily functions in phase II metabolism , where it enhances the detoxification of xenobiotics. This process is catalyzed by enzymes known as UDP-glucuronosyltransferases (UGTs) , which transfer glucuronic acid from uridine diphosphate glucuronic acid to various substrates, increasing their water solubility for renal or biliary excretion. This mechanism is crucial for the elimination of potentially harmful compounds from the body.

Metabolism and Detoxification

Research indicates that this compound plays a critical role in the metabolism of several compounds, particularly in the detoxification pathways associated with arylamines. For instance, studies have shown that the N-glucuronidation of 4-Aminobiphenyl (4-ABP), an arylamine linked to bladder cancer, significantly contributes to its carcinogenicity by facilitating the transport of active metabolites to the bladder .

Toxicological Studies

In toxicity assessments, this compound has demonstrated lower toxicity levels compared to its parent compound, suggesting a protective metabolic pathway against potential carcinogenic effects. Comparative studies indicate that its glucuronidated form may mitigate some toxicological risks associated with exposure to biphenyl compounds .

Case Studies and Research Findings

- Metabolic Pathway Analysis :

- Environmental Impact :

-

Pharmacokinetics :

- The use of deuterated derivatives, such as 4-Biphenylyl-d5 Glucuronide, has been instrumental in tracing metabolic pathways in vivo, providing insights into the biotransformation processes of biphenyl compounds and their derivatives.

Table: Comparative Biological Activity of Related Compounds

| Compound Name | Role in Metabolism | Toxicity Level | Key Findings |

|---|---|---|---|

| This compound | Metabolite, detoxification | Low | Facilitates excretion of xenobiotics |

| 4-Aminobiphenyl | Parent compound | High | Associated with bladder cancer |

| 4-Biphenylyl-d5 Glucuronide | Tracer for metabolic studies | Low | Enhances tracking accuracy in studies |

| Estrone-d5 β-D-Glucuronide | Estrogen metabolism | Moderate | Used in hormonal pathway studies |

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18?/m0/s1 |

InChI Key |

RFZQPUBFBMWPMZ-PDHYLSHYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.